molecular formula C22H24N2O8 B12696749 L-Tyrosine, N,N'-(1,4-dioxo-1,4-butanediyl)bis- CAS No. 143673-90-9

L-Tyrosine, N,N'-(1,4-dioxo-1,4-butanediyl)bis-

Cat. No.: B12696749
CAS No.: 143673-90-9
M. Wt: 444.4 g/mol
InChI Key: DQPHHHPSHCZXRM-ROUUACIJSA-N
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Description

L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is a compound that belongs to the class of amino acid derivatives It is formed by the reaction of L-Tyrosine with a 1,4-dioxo-1,4-butanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- typically involves the reaction of L-Tyrosine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield diols .

Scientific Research Applications

L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their structure and function. It may also influence the activity of enzymes involved in metabolic pathways, such as those related to neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is unique due to the presence of the 1,4-dioxo-1,4-butanediyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

143673-90-9

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H24N2O8/c25-15-5-1-13(2-6-15)11-17(21(29)30)23-19(27)9-10-20(28)24-18(22(31)32)12-14-3-7-16(26)8-4-14/h1-8,17-18,25-26H,9-12H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32)/t17-,18-/m0/s1

InChI Key

DQPHHHPSHCZXRM-ROUUACIJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O

Origin of Product

United States

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